2-Hydroxy-7-methoxyquinoline-4-carbaldehyde

Description

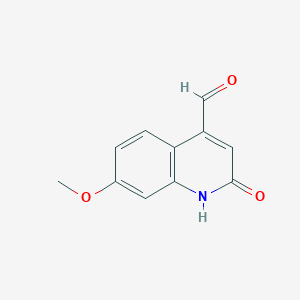

2-Hydroxy-7-methoxyquinoline-4-carbaldehyde (CAS: 143571-91-9) is a quinoline derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol. Its structure features a hydroxy group at position 2, a methoxy group at position 7, and a carbaldehyde substituent at position 4 of the quinoline ring. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 donor (hydroxy group) and 3 acceptors (carbonyl oxygen, methoxy oxygen, and ring nitrogen) .

- Topological polar surface area (TPSA): 55.4 Ų, indicating moderate polarity .

- LogP (XlogP): ~0.5, suggesting balanced lipophilicity and hydrophilicity .

This compound’s functional groups make it a versatile intermediate in organic synthesis, particularly for constructing hydrazone derivatives or metal complexes.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

7-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-13)4-11(14)12-10(9)5-8/h2-6H,1H3,(H,12,14) |

InChI Key |

XSLWXOOKKCKCSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Reduction: 2-Hydroxy-7-methoxyquinoline-4-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that quinoline derivatives, including 2-hydroxy-7-methoxyquinoline-4-carbaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. For example, research has demonstrated that certain quinoline-based compounds can induce apoptosis in MCF-7 breast cancer cells through mechanisms such as caspase activation and cell cycle arrest . Specifically, derivatives of quinoline have shown IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents.

Enzyme Inhibition

Quinoline derivatives are also explored for their enzyme inhibition properties. This compound has been studied for its ability to inhibit specific enzymes involved in disease processes, thereby offering therapeutic avenues for conditions like cancer and autoimmune diseases. The compound's structure allows it to interact with enzyme active sites effectively, which is crucial for developing targeted therapies.

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound facilitate interactions with bacterial enzymes or receptors, potentially leading to the disruption of bacterial growth and survival mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-hydroxy-7-methoxyquinoline-4-carbaldehyde but differ in substituents and positions:

Key Observations :

- Substituent Position : Chloro groups (e.g., in 3a–c and 4k) enhance electrophilicity, facilitating nucleophilic reactions, whereas methoxy groups (as in the target compound) increase electron density on the ring, affecting reactivity .

- Functional Group Diversity : The carbaldehyde group in the target compound enables condensation reactions (e.g., with hydrazines), similar to 3a–c, but its hydroxy group introduces additional hydrogen-bonding capabilities .

Biological Activity

2-Hydroxy-7-methoxyquinoline-4-carbaldehyde (also referred to as 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.19 g/mol. The structure features a quinoline core with hydroxyl and methoxy substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C(=CC(=N2)O)C=O |

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has been reported that similar quinoline derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and A375 melanoma cells. The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of quinoline derivatives, IC50 values were measured for various cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | <10 |

| Cu(II) Complex with Quinoline Derivative | A375 | <5 |

| Doxorubicin | Colo 205 | ~1 |

These results indicate that the compound exhibits comparable or superior cytotoxicity relative to established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Its structure allows for intercalation into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Basic Research Question

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methoxy (-OCH₃) and hydroxyl (-OH) groups show distinct singlets at δ 3.8–4.0 ppm and δ 10.5–12.0 ppm, respectively. Aromatic protons in the quinoline ring exhibit splitting patterns consistent with substitution at positions 2, 4, and 7 .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~3200 cm⁻¹ (O-H stretch).

- MS : Molecular ion peaks at m/z corresponding to C₁₁H₉NO₃ (e.g., [M+H]+ at m/z 204.1) .

What strategies optimize the regioselective introduction of the methoxy and hydroxy groups during synthesis?

Advanced Research Question

Regioselectivity is controlled by directing groups and protecting strategies. For example:

- Methoxy Group : Introduce via nucleophilic substitution using methyl iodide on a pre-hydroxylated quinoline intermediate, with potassium carbonate as a base in anhydrous DMF .

- Hydroxy Group : Use boron tribromide (BBr₃) to demethylate a methoxy precursor selectively, ensuring the aldehyde group remains intact by maintaining low temperatures (−78°C to 0°C) .

Side reactions (e.g., aldehyde oxidation) are mitigated by inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents.

How does the compound’s stability vary under different pH and temperature conditions, and what decomposition products form?

Advanced Research Question

- Acidic Conditions (pH < 3) : The aldehyde group may undergo hydration to form a geminal diol. Prolonged exposure leads to quinoline ring protonation and potential cleavage .

- Alkaline Conditions (pH > 10) : Hydroxide ions deprotonate the hydroxyl group, increasing solubility but risking aldol condensation if aldehydes are present .

- Thermal Stability : Decomposition above 150°C generates CO and NOₓ gases, identified via TGA-MS. Store at 2–8°C in amber vials to prevent photodegradation .

What in vitro assays are suitable for evaluating its antimicrobial activity, and how do structural modifications alter efficacy?

Advanced Research Question

- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines). The hydroxyl group enhances membrane disruption, while methoxy substitution reduces cytotoxicity .

- Antifungal : Disk diffusion assays against C. albicans. Carbaldehyde derivatives show improved activity compared to carboxylic acid analogs due to enhanced cell permeability .

- Structure-Activity Relationship (SAR) : Replace the aldehyde with a methyl ester to test electronic effects on bioactivity .

How can discrepancies in reported biological activity data for quinoline derivatives be resolved?

Advanced Research Question

Contradictions often arise from variations in:

- Assay Conditions : Standardize protocols (e.g., incubation time, cell lines) to ensure reproducibility. For example, cytotoxicity in MCF-7 cells varies with serum concentration in culture media .

- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from impurities .

- Solvent Effects : Use DMSO concentrations ≤0.1% to avoid false positives in enzyme inhibition assays .

What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The aldehyde carbon (C4) has the highest partial positive charge, making it prone to attack by amines or hydride donors .

- Molecular Docking : Simulate interactions with bacterial enoyl-ACP reductase to rationalize antimicrobial activity. The methoxy group participates in hydrophobic binding pockets .

How can HPLC-MS methods be validated for quantifying the compound in biological matrices?

Advanced Research Question

- Column : C18 reversed-phase (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (70:30).

- Validation Parameters :

- Linearity : R² > 0.99 over 1–100 µg/mL.

- Recovery : >90% in spiked plasma samples (protein precipitation with acetonitrile) .

- LOQ : 0.5 µg/mL with S/N ≥ 10 .

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does the compound’s fluorescence profile compare to other quinoline derivatives, and what applications exist in imaging?

Advanced Research Question

- Fluorescence : Excitation/emission maxima at 350/450 nm (quenched by heavy atoms like bromine).

- Imaging : Functionalize with PEG for biocompatibility and test in live-cell imaging (e.g., tracking lysosomal pH changes in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.